![molecular formula C22H19F3N2O3S B2737822 4-[(2,5-dimethylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 690643-69-7](/img/structure/B2737822.png)
4-[(2,5-dimethylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the introduction of the sulfonylamino group onto a benzene ring. This can be achieved through various synthetic routes, including nucleophilic substitution reactions or direct functionalization of the benzene ring. Additionally, the trifluoromethyl group can be incorporated using suitable reagents, such as N-bromosuccinimide (NBS) or other trifluoromethylating agents .
Molecular Structure Analysis
- A benzamide moiety, which includes an amide functional group (CONH) .
Chemical Reactions Analysis
- Free Radical Bromination : The benzylic position in alkyl benzenes can undergo free radical bromination. This involves replacing a hydrogen atom with a bromine atom, leading to the formation of a benzylic radical .
- Trifluoromethylation : The introduction of the trifluoromethyl group (CF3) can occur via various methods, including direct fluorination or assembly from a trifluoromethyl-containing building block .
Physical And Chemical Properties Analysis
- Toxicity : Not intended for human or veterinary use; research purposes only .
Scientific Research Applications
Synthesis and Biological Evaluation
- Novel Benzenesulfonamide Derivatives : A study focused on the synthesis of novel benzenesulfonamide derivatives, exploring their chemical reactivity towards various nucleophiles, leading to the creation of compounds with in vitro antitumor activity against specific cell lines. The study also delved into theoretical and experimental analyses to understand the molecular structure and vibrational frequencies of these compounds (Fahim & Shalaby, 2019).
Fluorescent Molecular Probes
- Fluorescent Solvatochromic Dyes : Research on 2,5-diphenyloxazoles, which share structural similarities with the mentioned compound, developed new fluorescent solvatochromic dyes. These compounds demonstrate solvent-dependent fluorescence, useful in creating ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Aromatic Polymers
- Aromatic Polyamides and Polyureas : A series of new aromatic polyamides, polyimides, and polyureas containing 1,3,5-triazine rings and long side chains were synthesized, displaying solubility in non-polar solvents and thermal stability. This research contributes to the development of materials with potential applications in various industrial fields (Lin et al., 1990).
Membrane Science
- Poly(arylene ether sulfone)s : The study introduced a new difluorodiphenyl sulfone monomer for synthesizing poly(arylene ether sulfone)s with pendent groups, aiming to improve water uptake, hydroxide conductivities, and thermal and alkaline stabilities. These membranes have potential in energy conversion and storage applications (Wang et al., 2015).
Antimicrobial Activity
- Novel Sulfonamide Derivatives : A series of new sulfonamide derivatives was synthesized and evaluated for their antimicrobial activity against a range of Gram-positive, Gram-negative bacteria, and fungi. This research highlights the potential of these compounds in developing new antimicrobial agents (Ghorab et al., 2017).
properties
IUPAC Name |
4-[(2,5-dimethylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O3S/c1-14-6-7-15(2)20(12-14)31(29,30)27-18-10-8-16(9-11-18)21(28)26-19-5-3-4-17(13-19)22(23,24)25/h3-13,27H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZACPJOQADZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,5-dimethylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

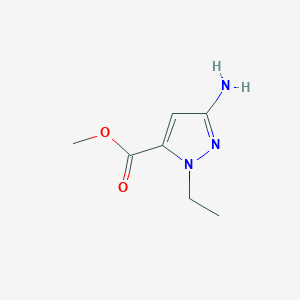
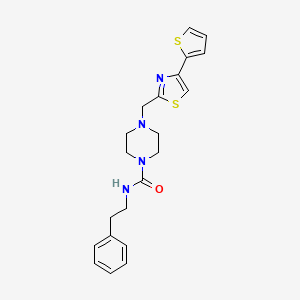
![9-methyl-2-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2737742.png)
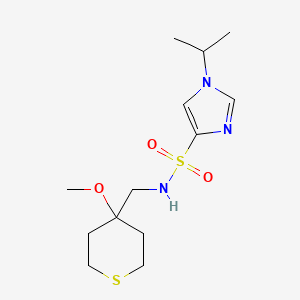
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea](/img/structure/B2737744.png)
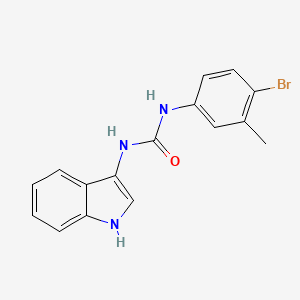

![1-(Chloromethyl)-3-(2-methoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2737749.png)
![[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2737752.png)
![(3aS,7aR)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine](/img/structure/B2737754.png)
![3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2737756.png)
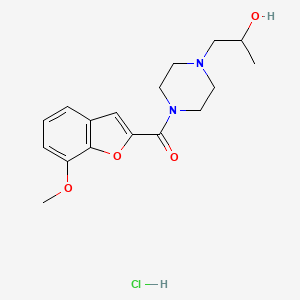
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2737759.png)
